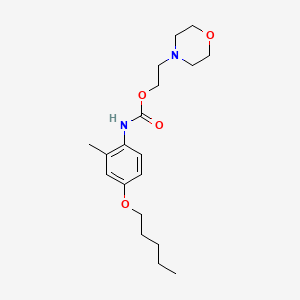
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester is a complex organic compound with a unique structure that combines carbanilic acid with a morpholinoethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-morpholinoethanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common methods include:
Esterification Reaction: Carbanilic acid derivatives are reacted with 2-morpholinoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Solvent Use: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid derivatives: Similar in structure but may have different ester or amine groups.
Phenyl esters: Share the ester functional group but differ in the aromatic substituents.
Uniqueness
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester is unique due to its combination of a carbanilic acid core with a morpholinoethyl ester group, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
63986-53-8 |
|---|---|
Fórmula molecular |
C19H30N2O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-3-4-5-11-24-17-6-7-18(16(2)15-17)20-19(22)25-14-10-21-8-12-23-13-9-21/h6-7,15H,3-5,8-14H2,1-2H3,(H,20,22) |
Clave InChI |
FHEKXUCBYOOBDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
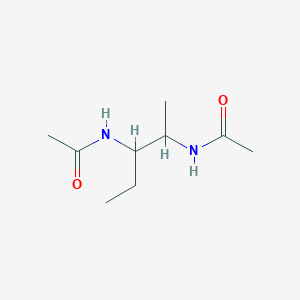

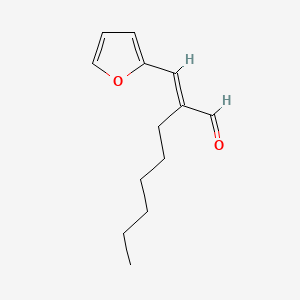
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
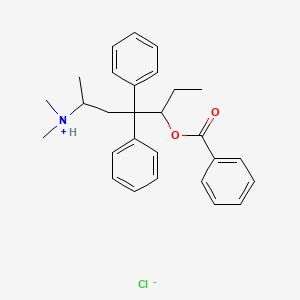
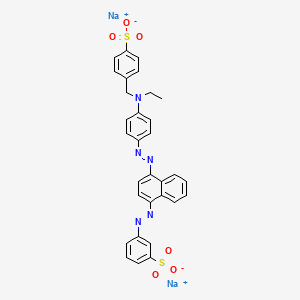
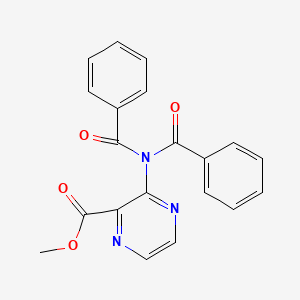
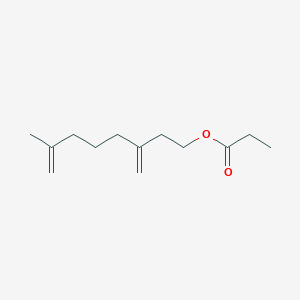




![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
